molecular formula C15H15ClN2O3S B6543142 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide CAS No. 1060246-48-1

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide

Cat. No.: B6543142
CAS No.: 1060246-48-1
M. Wt: 338.8 g/mol
InChI Key: JVKBVLZXMRQEIQ-UHFFFAOYSA-N
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Description

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide is a chemical compound with the molecular formula C15H14ClNO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a sulfonamide group, which is a common functional group in many pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-aminophenyl-N-methylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
  • 4-[(1E)-({[2-(4-chlorobenzenesulfonamido)phenyl]formamido}imino)methyl]phenyl 2-bromobenzoate

Uniqueness

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide is unique due to its specific structural features, such as the presence of the N-methylacetamide group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-17-15(19)10-11-6-8-12(9-7-11)18-22(20,21)14-5-3-2-4-13(14)16/h2-9,18H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKBVLZXMRQEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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